5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core through a one-pot three-component reaction under microwave irradiation.
Coupling with Piperazine: The next step involves coupling the pyrazole core with 4-(2-fluorophenyl)piperazine using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine.
Sulfonamide Formation: Finally, the compound is completed by introducing the sulfonamide group through a reaction with 2-methoxy-N,N-dimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the use of less toxic and more environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, acids, and substituted phenyl derivatives .
Scientific Research Applications
5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways, such as cyclooxygenase (COX) and bacterial enzymes.
Pathways Involved: It modulates the inflammatory response by inhibiting the production of pro-inflammatory mediators and exhibits antimicrobial activity by disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in its substituents, leading to different biological activities.
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine: Another fluorinated compound with a different core structure, exhibiting unique pharmacological properties.
Uniqueness
The uniqueness of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H26FN5O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
5-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrazol-3-yl]-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H26FN5O4S/c1-27(2)34(31,32)22-14-16(8-9-21(22)33-3)18-15-19(26-25-18)23(30)29-12-10-28(11-13-29)20-7-5-4-6-17(20)24/h4-9,14-15H,10-13H2,1-3H3,(H,25,26) |
InChI Key |
LQWNHXFZCQTZQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
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